2'-Deoxy-2'-fluorocytidine

概要

説明

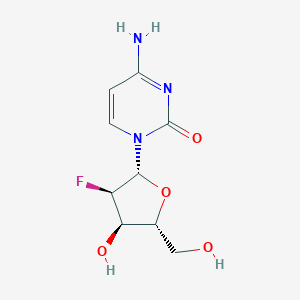

2’-デオキシ-2’-フルオロシチジンは、強力な抗ウイルス特性を持つヌクレオシドアナログであり、大きな注目を集めています。 クリミア・コンゴ出血熱ウイルスに対して特に効果的で、他のさまざまなウイルスの複製を阻害する可能性を示しています 。 この化合物の構造はシチジンに似ていますが、2’位にフッ素原子を置換したことで、安定性と生物活性が向上しています .

2. 製法

合成経路と反応条件: 2’-デオキシ-2’-フルオロシチジンの合成は、一般的に2’-デオキシシチジンのフッ素化を伴います。一般的な方法の1つは、ジエチルアミノスルホリルフルオリド(DAST)をフッ素化剤として使用することです。 反応は、加水分解を防ぎ、高収率を確保するために、無水条件下で行われます .

工業的生産方法: 2’-デオキシ-2’-フルオロシチジンの工業的生産では、多くの場合、大規模なフッ素化プロセスが採用されます。 これらのプロセスは、効率と収率を最適化するために、連続フロー反応器などの高度な技術を使用して、反応条件を一定に維持し、副生成物を最小限に抑えます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-2’-fluorocytidine typically involves the fluorination of 2’-deoxycytidine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield .

Industrial Production Methods: Industrial production of 2’-Deoxy-2’-fluorocytidine often employs large-scale fluorination processes. These processes are optimized for efficiency and yield, utilizing advanced techniques such as continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

化学反応の分析

Metabolic Activation and Phosphorylation

2'-FdC undergoes intracellular phosphorylation to its active triphosphate form (2'-FdC-TP), critical for antiviral activity:

-

Kinase-Mediated Phosphorylation :

Table 2: Enzymatic Kinetics of Phosphorylation

| Enzyme | Substrate | (μM) | (nmol/min/mg) | Source |

|---|---|---|---|---|

| Cytidine Kinase | 2'-FdC | 12.5 ± 2.6 | 0.89 ± 0.12 | |

| UMP-CMP Kinase | 2'-FdC-MP | 0.087 ± 0.022 | 0.15 ± 0.03 |

Deamination Reactions

2'-FdC-MP undergoes deamination by cytidine deaminase (CDA) to form 2'-deoxy-2'-fluorouridine monophosphate (2'-FdU-MP) :

-

Kinetic Parameters :

Enzymatic Inhibition Mechanisms

2'-FdC-TP acts as a nonobligate chain terminator for viral RNA polymerases:

-

HCV RdRp Inhibition : Competes with natural CTP () and incorporates into RNA, halting elongation .

-

Structural Basis : The 2'-fluoro group induces an A-like duplex conformation, enhancing binding affinity to viral polymerases .

Table 3: Antiviral Efficacy of 2'-FdC-TP

| Virus | EC₅₀ (μM) | Mechanism | Source |

|---|---|---|---|

| HCV | 0.13–4.6 | RdRp inhibition | |

| CCHFV | 0.061 ± 0.018 | RNA replication block |

Hydrolysis and Stability

-

Acidic Hydrolysis : Removal of benzoyl or TBDMS protecting groups under acidic conditions (e.g., HCl in methanol) proceeds with >85% efficiency .

-

Enzymatic Degradation : 2'-FdC shows resistance to hydrolysis by cellular nucleases compared to non-fluorinated analogs, attributed to steric and electronic effects of the fluorine atom .

Thermodynamic and Conformational Studies

-

Duplex Stability : 2'-FdC forms stable hybrids with RNA (), driven by pre-organized sugar puckering (C3'-endo) and favorable enthalpy .

-

NMR Evidence : Five-bond - coupling between 2'-F and H6/H8 protons confirms through-space interactions stabilizing the A-form helix .

Synergistic Interactions

2'-FdC enhances antiviral effects when combined with other nucleoside analogs:

科学的研究の応用

Antiviral Applications

2'-FdC has demonstrated potent antiviral activities against several viruses, making it a valuable candidate in the fight against viral infections.

Efficacy Against Influenza Viruses

- In vitro Studies : 2'-FdC has been shown to inhibit various strains of influenza viruses, including H5N1 and pandemic H1N1. The 90% inhibitory concentrations (IC90) ranged from 0.13 µM to 4.6 µM in MDCK cells .

- In vivo Studies : In BALB/c mice infected with H5N1, treatment with 2'-FdC significantly improved survival rates (80% survival at 60 mg/kg/day) when administered shortly after infection .

Efficacy Against Hepatitis C Virus (HCV)

- 2'-FdC has been identified as a potent inhibitor of HCV replication in Huh-7 cells, showing an effective concentration (EC50) of 5.0 µM . Its low cytotoxicity (CC50 > 100 µM) makes it a promising candidate for further development.

Activity Against Crimean-Congo Hemorrhagic Fever Virus (CCHFV)

- Recent studies have highlighted the exceptional potency of 2'-FdC against CCHFV, with an EC50 of 61 nM, which is significantly more effective than ribavirin and favipiravir . It also exhibits synergistic effects when combined with T-705, enhancing its antiviral efficacy without increasing toxicity.

Antitumor Applications

The potential of 2'-FdC extends beyond viral infections; it also shows promise in cancer therapy.

Preclinical Studies

- In various preclinical models, 2'-FdC has been evaluated for its ability to inhibit tumor growth. The compound's effectiveness in targeting specific types of cancer cells is currently under investigation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 2'-FdC is crucial for optimizing its therapeutic potential. The incorporation of fluorine at the 2' position enhances stability against nucleases and improves bioavailability compared to non-fluorinated counterparts .

Summary of Key Findings

| Application Area | Virus/Cancer Type | EC50/IC90 Values | Survival Rate | Notes |

|---|---|---|---|---|

| Antiviral | Influenza H5N1 | IC90: 0.13 - 4.6 µM | 80% | Effective in mouse model |

| Antiviral | Hepatitis C | EC50: 5.0 µM | N/A | Low cytotoxicity |

| Antiviral | Crimean-Congo Virus | EC50: 61 nM | N/A | Synergistic with T-705 |

| Antitumor | Various cancers | N/A | N/A | Mechanism involves DNA synthesis inhibition |

作用機序

2’-デオキシ-2’-フルオロシチジンは、ウイルスRNAまたはDNAに組み込まれることで作用し、ウイルスの複製を阻害します。2’位にあるフッ素原子は、化合物の安定性を高め、核酸合成中に鎖終止剤として作用することを可能にします。このメカニズムは、RNA依存性RNAポリメラーゼに対して特に効果的であり、さまざまなRNAウイルスの強力な阻害剤となっています。

類似化合物:

2’-デオキシシチジン: フッ素置換がないため、安定性が低く、抗ウイルス剤としての効果も低くなります。

5-フルオロシチジン: 5位にフッ素原子を含むため、生物活性が変化し、抗がん剤としての用途に適しています。

ゲムシタビン: 2つのフッ素原子を含むヌクレオシドアナログであり、主に化学療法薬として使用されます。

独自性: 2’-デオキシ-2’-フルオロシチジンの2’位における独自の置換は、安定性と生物活性のバランスを保ち、特に抗ウイルス剤として効果的です。

類似化合物との比較

2’-Deoxycytidine: Lacks the fluorine substitution, making it less stable and less effective as an antiviral agent.

5-Fluorocytidine: Contains a fluorine atom at the 5 position, which alters its biological activity and makes it more suitable for anticancer applications.

Gemcitabine: A nucleoside analog with two fluorine atoms, used primarily as a chemotherapeutic agent.

Uniqueness: 2’-Deoxy-2’-fluorocytidine’s unique substitution at the 2’ position provides a balance between stability and biological activity, making it particularly effective as an antiviral agent.

生物活性

2'-Deoxy-2'-fluorocytidine (2'-FdC) is a nucleoside analog that has garnered attention for its potent antiviral properties against various viral pathogens. This compound is particularly noted for its efficacy in inhibiting the replication of several viruses, including influenza and Crimean-Congo hemorrhagic fever virus (CCHFV). The biological activity of 2'-FdC has been extensively studied, revealing significant insights into its mechanisms of action, therapeutic potential, and safety profile.

2'-FdC functions primarily as an inhibitor of viral RNA synthesis. It is incorporated into viral RNA during replication, leading to chain termination. This mechanism disrupts the normal replication process of viruses, effectively reducing their ability to propagate within host cells. The compound has been shown to target both viral and cellular processes, enhancing its antiviral efficacy.

Key Research Findings

-

Inhibition of Influenza Viruses :

- 2'-FdC demonstrated broad-spectrum antiviral activity against various strains of influenza viruses, including H5N1 and pandemic H1N1. In vitro studies revealed 90% inhibitory concentrations (IC90) ranging from 0.13 µM to 4.6 µM in MDCK cells .

- In vivo studies using BALB/c mice infected with H5N1 showed that administration of 2'-FdC significantly improved survival rates (80% survival at a dose of 60 mg/kg/day) when treatment began 24 hours post-infection .

-

Efficacy Against CCHFV :

- A study identified 2'-FdC as a potent inhibitor of CCHFV with an effective concentration (EC50) of 61 ± 18 nM, which is approximately 200 times more potent than ribavirin .

- The compound was found to act synergistically with T-705 (favipiravir), enhancing its antiviral effects without causing cytotoxicity .

- Safety Profile :

Comparative Efficacy Table

| Virus Type | Compound | EC50 (µM) | Survival Rate in Mice (%) | Reference |

|---|---|---|---|---|

| Influenza H5N1 | This compound | 0.13 - 4.6 | 80% at 60 mg/kg/day | |

| CCHFV | This compound | 0.061 | N/A | |

| CCHFV | Ribavirin | 12.5 | N/A | |

| CCHFV | T-705 | 1.03 | N/A |

Case Study: Influenza Treatment

In a controlled study involving BALB/c mice, researchers administered varying doses of 2'-FdC post-infection with H5N1. The results indicated that even when treatment was delayed up to 72 hours after exposure, significant protection (60% survival) was still observed, highlighting the compound's potential as a therapeutic agent in acute viral infections .

Case Study: CCHFV Inhibition

A high-throughput screening identified 2'-FdC as a leading candidate for treating CCHFV. The compound's ability to synergize with existing antiviral agents like T-705 suggests a promising avenue for developing combination therapies against emerging viral threats .

特性

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZFZMCNALTPBY-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10212-20-1 | |

| Record name | 2′-Deoxy-2′-fluorocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10212-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Fluoro-2'-deoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010212201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-FLUORO-2'-DEOXYCYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCY080JPY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。